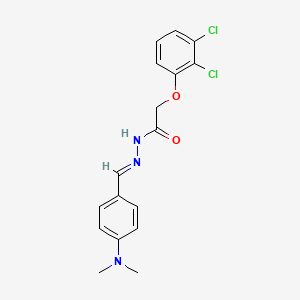
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H22N2O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide. This intermediate is then reacted with hydrazine hydrate to produce 1-naphthylacetylhydrazine. The final step involves the condensation of 1-naphthylacetylhydrazine with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation, but they likely include modulation of signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
769155-95-5 |
|---|---|
分子式 |
C27H22N2O4 |
分子量 |
438.5 g/mol |
IUPAC名 |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O4/c1-32-23-14-12-21(13-15-23)27(31)33-24-10-4-6-19(16-24)18-28-29-26(30)17-22-9-5-8-20-7-2-3-11-25(20)22/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
InChIキー |
WLFBEGCFASOPHY-MTDXEUNCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)





![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12021494.png)
![11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12021500.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)

